N-(4-ethylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound features a pyridazine core linked to a 4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl moiety via a sulfanyl bridge. The acetamide group is substituted with a 4-ethylphenyl ring, contributing to its hydrophobic and steric profile.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS3/c1-3-15-6-8-16(9-7-15)24-19(27)13-29-20-11-10-17(25-26-20)21-14(2)23-22(30-21)18-5-4-12-28-18/h4-12H,3,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFDAFNBCPSSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazole Ring: Starting with a thiophene derivative, the thiazole ring can be synthesized through a cyclization reaction with appropriate reagents.
Pyridazine Ring Formation: The pyridazine ring can be introduced via a condensation reaction with hydrazine derivatives.
Coupling Reactions: The thiazole and pyridazine rings can be coupled using cross-coupling reactions such as Suzuki or Heck coupling.
Final Assembly: The final compound can be assembled by introducing the acetamide group through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
Pyridazine vs. Pyridine/Triazole
The target compound’s pyridazine ring distinguishes it from analogs like N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides (), which use pyridine or 1,2,4-triazole cores. Pyridazine’s electron-deficient nature may enhance binding to enzymatic targets compared to pyridine’s aromaticity .
Thiazole vs. Triazole
The 1,3-thiazole ring in the target compound contrasts with triazole-based derivatives (e.g., 2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide in ). Thiazoles often improve metabolic stability, while triazoles may enhance hydrogen-bonding interactions .
Substituent Analysis
Thiophene vs. Furan/Pyridine
The thiophen-2-yl group in the target compound is replaced by furan-2-yl or pyridin-2-yl in analogs (e.g., 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide in ).
Aryl Acetamide Variations
- 4-Ethylphenyl : The target compound’s 4-ethylphenyl group provides moderate steric bulk, balancing solubility and target affinity.
- Biphenyl : Derivatives like N-(biphenyl-2-yl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () exhibit extended π-π stacking capabilities, which may improve binding to hydrophobic enzyme pockets .
Pharmacological Activity Trends
- Antimicrobial Activity : Analogs with electron-withdrawing groups (e.g., chloro, methoxy) on aryl rings demonstrated enhanced activity against E. coli and S. aureus (). The target compound’s thiophene and ethyl groups may similarly modulate activity .
- Anti-inflammatory/Anti-exudative Effects: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () showed anti-exudative activity comparable to diclofenac. The pyridazine-thiazole scaffold may offer unique cytokine inhibition pathways .
- Antiproliferative Potential: Hydroxyacetamide derivatives () with imidazolone and triazole moieties inhibited cancer cell proliferation, suggesting the target compound’s thiazole-pyridazine system could be explored for similar applications .
Structural Elucidation
Crystallographic data for related compounds (e.g., 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide in ) were resolved using SHELX software, indicating standard practices for confirming the target compound’s structure .
Data Tables
Biological Activity
N-(4-ethylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity. The presence of a thiazole ring and a pyridazine moiety suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing thiazole and pyridazine structures. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
- Mechanism of Action :
- Compounds with thiazole rings have been reported to inhibit cell proliferation by inducing apoptosis in cancer cells. They may also interfere with signaling pathways such as AKT/mTOR, which are crucial for cancer cell survival and growth .
- A study on similar compounds indicated that they could downregulate the expression of pro-survival proteins like VEGF and HIF-1α in breast cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 1.27 | Induces apoptosis |
| Compound B | A549 (lung cancer) | 1.50 | Inhibits AKT/mTOR pathway |
| Compound C | HeLa (cervical cancer) | 1.31 | Reduces VEGF expression |
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. The compound's structure suggests potential efficacy against bacterial and fungal pathogens.
- Research Findings :
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
Antioxidant Activity
The antioxidant potential of compounds similar to this compound has been investigated using various assays.
- Experimental Data :
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound D | 85% at 100 µM |
| Compound E | 75% at 100 µM |
| Vitamin C | 90% at 100 µM |
Case Studies
Several case studies have focused on the biological activities of thiazole and pyridazine derivatives:
- Study on Thiazolidinones :
- Antimicrobial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
